molecular formula C13H18N2O3 B13790505 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione CAS No. 66940-73-6

5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B13790505
CAS No.: 66940-73-6
M. Wt: 250.29 g/mol
InChI Key: WROTVYWUIATKTR-UHFFFAOYSA-N
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Description

5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones. This compound is characterized by its unique structure, which includes a cyclopentyl group and a 2-methylprop-2-enyl group attached to a diazinane ring. The compound’s molecular formula is C12H18N2O3, and it has a molecular weight of 238.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of cyclopentanone with urea and an appropriate alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to a specific temperature to promote the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-dione: Similar structure but with a different functional group.

    5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-tetraone: Contains an additional oxygen atom in the ring.

Uniqueness

5-Cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

66940-73-6

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

5-cyclopentyl-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H18N2O3/c1-8(2)7-13(9-5-3-4-6-9)10(16)14-12(18)15-11(13)17/h9H,1,3-7H2,2H3,(H2,14,15,16,17,18)

InChI Key

WROTVYWUIATKTR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C(=O)NC(=O)NC1=O)C2CCCC2

Origin of Product

United States

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